molecular formula C9H13N3O B11821275 4-Dimethylamino-N-hydroxy-benzamidine CAS No. 184778-32-3

4-Dimethylamino-N-hydroxy-benzamidine

Cat. No.: B11821275
CAS No.: 184778-32-3
M. Wt: 179.22 g/mol
InChI Key: NLVACMKNLOCQRQ-UHFFFAOYSA-N
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Description

4-Dimethylamino-N-hydroxy-benzamidine is an organic compound with the molecular formula C9H13N3O. It is known for its unique chemical structure, which includes a dimethylamino group and a hydroxy-benzamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-N-hydroxy-benzamidine typically involves the reaction of 4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidoxime .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-N-hydroxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzamidines .

Scientific Research Applications

4-Dimethylamino-N-hydroxy-benzamidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Dimethylamino-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-N-hydroxy-benzamide
  • 4-Dimethylamino-N-hydroxy-benzylamine
  • 4-Dimethylamino-N-hydroxy-benzylidene

Uniqueness

4-Dimethylamino-N-hydroxy-benzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVACMKNLOCQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988104
Record name 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184778-32-3, 68451-71-8
Record name Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184778-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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